2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BNIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of isoindoline carboxamide derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the activity of several enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to possess a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to reduce inflammation by inhibiting the activity of several enzymes involved in the inflammatory response. 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its potential therapeutic applications in various disease conditions. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. However, one of the limitations of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for research on 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research could be to investigate its potential therapeutic applications in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases. Another area of research could be to develop more efficient synthesis methods for 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide to improve its purity and yield. Additionally, more studies are needed to understand the exact mechanism of action of 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide and its potential toxicity in vivo.
Scientific Research Applications
2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of several enzymes involved in the inflammatory response, thereby reducing inflammation.
properties
IUPAC Name |
2-benzyl-N-(2-hydroxy-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-19-11-15(25(30)31)7-9-18(19)23-20(27)14-6-8-16-17(10-14)22(29)24(21(16)28)12-13-4-2-1-3-5-13/h1-11,26H,12H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYGFDERRRGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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